

Technical Guide: Molecular Characterization of (R)-(-)-Hydroxychloroquine Diphosphate

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Compound of Interest

Compound Name: (R)-(-)-Hydroxy Chloroquine
Diphosphate

Cat. No.: B12864177

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Part 1: Chemical Identity & Core Properties[2] Executive Summary of Constants

The following data represents the theoretical and experimentally validated constants for the diphosphate salt of the (R)-enantiomer.

Property	Value	Notes
Chemical Name	(R)-(-)-Hydroxychloroquine Diphosphate	Specific enantiomer salt
Molecular Formula	$C_{18}H_{26}ClN_3O[2] \cdot 2H_3PO_4$	Often written as $C_{18}H_{32}ClN_3O_9P_2$
Molecular Weight	531.86 g/mol	Base: 335.87 + 2 × H ₃ PO ₄ (97.99)
CAS Number	158749-75-8	Specific to the (R)- Diphosphate form
Chirality	(R)-Configuration	Levorotatory (-) optical rotation
Salt Stoichiometry	1:2 (Base : Phosphoric Acid)	Distinct from the sulfate (1:1) clinical form
Appearance	White to off-white crystalline solid	Hygroscopic nature common in phosphate salts

Structural Logic

Hydroxychloroquine contains a chiral center at the 1-position of the pentyl side chain.

- The Base ($C_{18}H_{26}ClN_3O$): A 4-aminoquinoline core coupled with a chiral N-ethyl-N-(2-hydroxyethyl)-1,4-pentanediamine side chain.
- The Salt: The diphosphate form involves the protonation of the tertiary amine (side chain) and the quinoline nitrogen, stabilized by two dihydrogen phosphate anions ($H_2PO_4^-$).

Part 2: Synthesis & Chiral Resolution Workflow

Producing high-purity (R)-(-)-Hydroxychloroquine Diphosphate requires isolating the enantiomer from the racemate before salt formation. Direct synthesis from chiral precursors is possible but less common than resolution.

Resolution Protocol (Methodology)

Objective: Isolate (R)-HCQ base from Racemic HCQ.

- Free Basing: Convert commercial Racemic HCQ Sulfate to free base using NaOH/Dichloromethane extraction.
- Derivatization: React the racemic base with a chiral resolving agent (e.g., (+)-Di-p-toluoyl-D-tartaric acid) in a solvent like acetone or ethanol.
- Fractional Crystallization: The diastereomeric salt of the (R)-enantiomer crystallizes differentially. Filter and recrystallize to achieve >99% enantiomeric excess (ee).
- Liberation: Treat the purified salt with NaOH to release the (R)-(-)-Hydroxychloroquine free base.

Diphosphate Salt Formation

Objective: Convert (R)-Base to (R)-Diphosphate.

- Dissolution: Dissolve (R)-Base in methanol or ethanol.
- Acid Addition: Add 2.05 molar equivalents of Phosphoric Acid (85% H_3PO_4) dropwise at 0–5°C.
- Precipitation: Induce crystallization using an antisolvent (e.g., diethyl ether or acetone).
- Drying: Vacuum dry at 40°C to prevent hydration changes.

Visualization of Synthesis Workflow



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Figure 1: Step-by-step workflow for the isolation and salt formation of (R)-(-)-Hydroxychloroquine Diphosphate.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the integrity of the compound for research, a multi-modal analytical approach is required.

Molecular Weight Verification (Mass Spectrometry)

- Method: ESI-MS (Electrospray Ionization) in Positive Mode.
- Expected Signal:
 - The salt dissociates in solution. You will observe the protonated base
 - m/z Observed: 336.2 (corresponding to the base $C_{18}H_{26}ClN_3O + H^+$).
 - Phosphate Confirmation: Ion chromatography (IC) or ^{31}P -NMR is required to confirm the phosphate counterion, as it is "silent" in positive ESI-MS.

Enantiomeric Purity (Chiral HPLC)

- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative).
- Mobile Phase: Hexane : Isopropanol : Diethylamine (85:15:0.1).
- Detection: UV at 343 nm.
- Acceptance Criteria: (R)-enantiomer peak area > 98.0%; (S)-enantiomer < 2.0%.

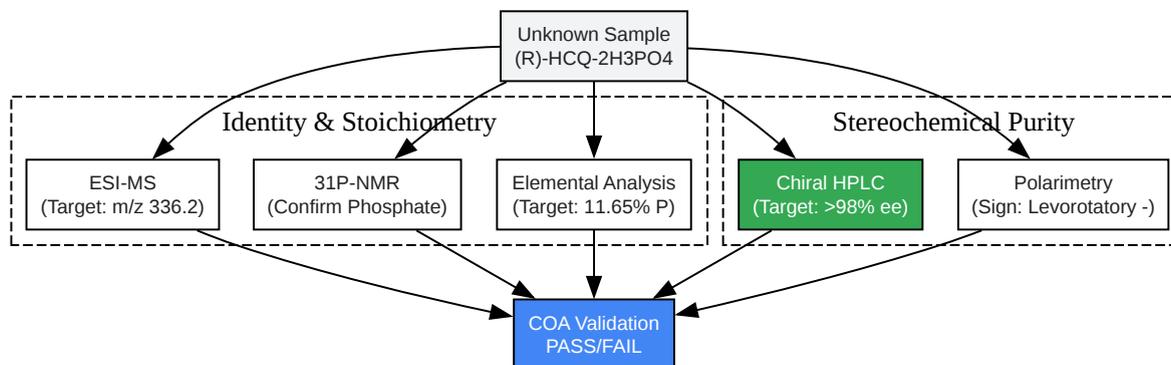
Stoichiometry Confirmation (Elemental Analysis)

Because the diphosphate form is hygroscopic, confirming the 1:2 ratio is critical.

- Phosphorus (P) Content Calculation:
 - Atomic Weight P = 30.97.
 - Formula has 2 P atoms. $[3][2][4]$ Total P mass = 61.94.
 - Theoretical %P =

- Experimental tolerance: $\pm 0.4\%$.

Analytical Logic Diagram



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Figure 2: Analytical decision matrix for validating the identity and purity of the compound.

Part 4: Pharmacological Context & Research Relevance[5]

Why synthesize the (R)-Diphosphate form?

Stereoselective Pharmacokinetics

Research indicates that Hydroxychloroquine exhibits stereoselective metabolism:

- (R)-Enantiomer: Tends to have a longer elimination half-life and higher blood concentration compared to the (S)-enantiomer.[5] It is cleared less efficiently by renal pathways.
- (S)-Enantiomer: Metabolized more rapidly.[5][6]

Toxicity Implications

The accumulation of HCQ in ocular tissue (retinopathy) is a major dose-limiting factor.

- Hypothesis: Some studies suggest the (S)-enantiomer may be more responsible for retinal toxicity, or that the differential accumulation of the (R)-form in melanin-rich tissues drives long-term side effects.
- Usage: The (R)-Diphosphate salt is used in in vitro and in vivo assays to decouple these effects from the racemate.

Salt Form Selection

While the Sulfate is the clinical standard (Plaquenil), the Diphosphate (common for Chloroquine) is often used in research to compare directly with Chloroquine Diphosphate without the confounding variable of different counterions affecting solubility or membrane permeability in cell assays.

Part 5: References

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